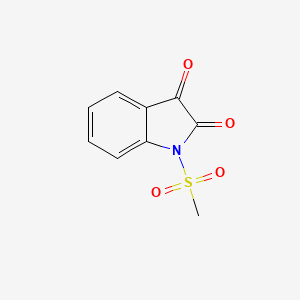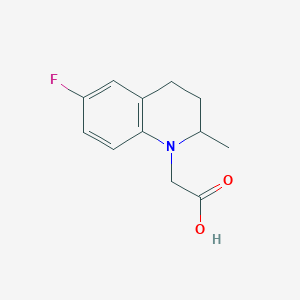
7-(Trifluoromethyl)quinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)quinoline-4-carbaldehyde is an organic compound with the molecular formula C11H6F3NO It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features a trifluoromethyl group at the 7th position and an aldehyde group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)quinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-7-(trifluoromethyl)quinoline with formylating agents can yield the desired aldehyde compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green solvents and environmentally friendly catalysts is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Trifluoromethyl)quinoline-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: 7-(Trifluoromethyl)quinoline-4-carboxylic acid.
Reduction: 7-(Trifluoromethyl)quinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-(Trifluoromethyl)quinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)quinoline-4-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, including antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 7-(Trifluoromethyl)quinoline-4-thiol
- 4-Hydroxy-7-(trifluoromethyl)quinoline
Uniqueness
Compared to its analogs, 7-(Trifluoromethyl)quinoline-4-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
89446-68-4 |
|---|---|
Formule moléculaire |
C11H6F3NO |
Poids moléculaire |
225.17 g/mol |
Nom IUPAC |
7-(trifluoromethyl)quinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)8-1-2-9-7(6-16)3-4-15-10(9)5-8/h1-6H |
Clé InChI |
APCJAFSZYJPDTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)





![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)

![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)


